molecular formula C12H9N3O4 B12105634 3-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 25657-05-0

3-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione

Cat. No.: B12105634
CAS No.: 25657-05-0
M. Wt: 259.22 g/mol
InChI Key: UIACMYNBSRPTQX-UHFFFAOYSA-N
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Description

4-(4-Nitrophenylazo)-catechol is an organic compound characterized by the presence of both a nitrophenylazo group and a catechol moiety. This compound is part of the azo dye family, known for their vivid colors and applications in various industries. The structure of 4-(4-Nitrophenylazo)-catechol consists of a catechol ring bonded to a nitrophenylazo group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenylazo)-catechol typically involves the diazotization of 4-nitroaniline followed by coupling with catechol. The reaction conditions generally include:

    Diazotization: 4-nitroaniline is treated with sodium nitrite in an acidic medium (usually hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with catechol in an alkaline medium (such as sodium hydroxide) to form 4-(4-Nitrophenylazo)-catechol.

Industrial Production Methods: Industrial production of 4-(4-Nitrophenylazo)-catechol follows similar synthetic routes but on a larger scale. The process involves:

  • Continuous flow reactors to maintain consistent reaction conditions.
  • Use of automated systems for precise control of temperature, pH, and reactant concentrations.
  • Implementation of purification steps such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrophenylazo)-catechol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.

    Oxidation: The catechol moiety can be oxidized to quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: The azo group can participate in electrophilic substitution reactions, where the nitrophenylazo group can be replaced by other substituents.

Common Reagents and Conditions:

    Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Substitution: Electrophilic reagents like halogens or sulfonic acids.

Major Products:

    Reduction: 4-(4-Aminophenylazo)-catechol.

    Oxidation: 4-(4-Nitrophenylazo)-quinone.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Nitrophenylazo)-catechol has diverse applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions and other substances due to its colorimetric properties.

    Biology: Employed in enzyme-linked immunosorbent assays (ELISA) as a chromogenic agent.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the dye industry for coloring textiles and inks, and in environmental monitoring as a pH indicator.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenylazo)-catechol involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to metal ions, proteins, and enzymes, altering their activity.

    Pathways Involved: The azo group can undergo reduction or oxidation, leading to changes in the compound’s electronic structure and reactivity. These changes can affect the binding affinity and specificity towards different molecular targets.

Comparison with Similar Compounds

    4-(4-Nitrophenylazo)-resorcinol: Similar structure but with a resorcinol moiety instead of catechol.

    4-(4-Nitrophenylazo)-1-naphthol: Contains a naphthol group, leading to different chemical properties.

    4-(4-Nitrophenylazo)-aniline: Features an aniline group, affecting its reactivity and applications.

Uniqueness: 4-(4-Nitrophenylazo)-catechol is unique due to the presence of both catechol and nitrophenylazo groups, which confer distinct chemical reactivity and versatility in applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it valuable in multiple fields of research and industry.

Properties

CAS No.

25657-05-0

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

IUPAC Name

3-[(4-nitrophenyl)diazenyl]benzene-1,2-diol

InChI

InChI=1S/C12H9N3O4/c16-11-3-1-2-10(12(11)17)14-13-8-4-6-9(7-5-8)15(18)19/h1-7,16-17H

InChI Key

UIACMYNBSRPTQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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